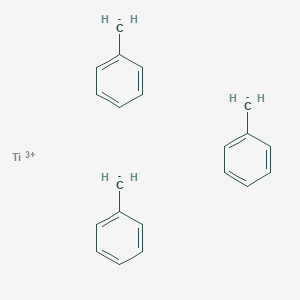
2,6-Dichloro-5-ethyl-4-methylpyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloro-5-ethyl-4-methylpyridine-3-carboxylic acid is a halogenated heterocyclic compound It is characterized by the presence of chlorine atoms at the 2nd and 6th positions, an ethyl group at the 5th position, a methyl group at the 4th position, and a carboxylic acid group at the 3rd position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-5-ethyl-4-methylpyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the chlorination of 5-ethyl-4-methylpyridine-3-carboxylic acid using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where the starting material is subjected to chlorinating agents in the presence of catalysts to increase yield and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dichloro-5-ethyl-4-methylpyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
2,6-Dichloro-5-ethyl-4-methylpyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,6-Dichloro-5-ethyl-4-methylpyridine-3-carboxylic acid involves its interaction with specific molecular targets. The chlorine atoms and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Dichloro-5-methylpyridine-3-carboxylic acid
- 2,6-Dichloro-4-methylpyridine-3-carboxylic acid
- 2,6-Dichloro-5-ethylpyridine-3-carboxylic acid
Uniqueness
2,6-Dichloro-5-ethyl-4-methylpyridine-3-carboxylic acid is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
62774-94-1 |
|---|---|
Formule moléculaire |
C9H9Cl2NO2 |
Poids moléculaire |
234.08 g/mol |
Nom IUPAC |
2,6-dichloro-5-ethyl-4-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H9Cl2NO2/c1-3-5-4(2)6(9(13)14)8(11)12-7(5)10/h3H2,1-2H3,(H,13,14) |
Clé InChI |
PEXKRKRLGXJMKV-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=C(N=C1Cl)Cl)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




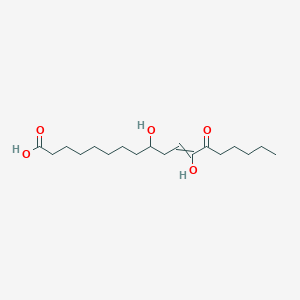
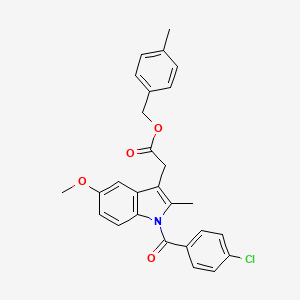

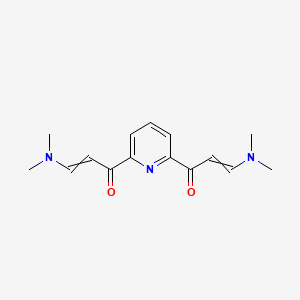
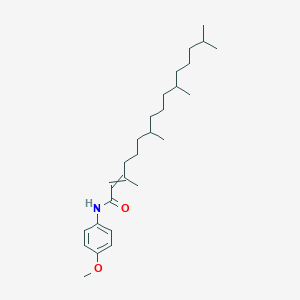
![5-{[Bis(2-chloroethyl)carbamoyl]oxy}-1,3-phenylene dibenzoate](/img/structure/B14504671.png)
![3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol;hydrochloride](/img/structure/B14504685.png)

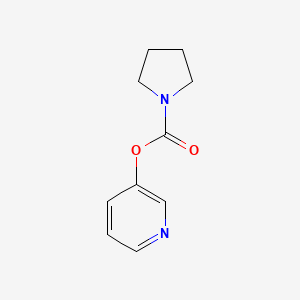
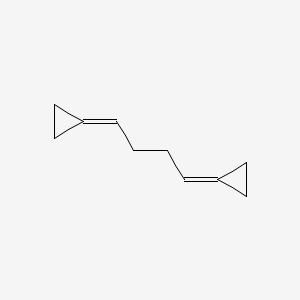
![4-[(2H-1,3-Benzodioxol-5-yl)(chloro)methylidene]oxolane-2,3,5-trione](/img/structure/B14504735.png)
